13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
The exact mass of the compound 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is 411.24229595 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(dimethylamino)propylamino]-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-18-10-12-20(13-11-18)16-21-19(2)22(17-27)26-29-23-8-5-6-9-24(23)31(26)25(21)28-14-7-15-30(3)4/h5-6,8-13,28H,7,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPZBDPWOHIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile , often referred to in scientific literature by its chemical structure or abbreviated name, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : 319.41 g/mol
- IUPAC Name : 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅ |
| Molecular Weight | 319.41 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notable mechanisms include:
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways or signal transduction.
Anticancer Activity
A study investigated the anticancer properties of this compound against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings :
- The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanistic studies indicated that the compound induces apoptosis through the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegeneration:
- Model Used : SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Results :
- The compound reduced oxidative stress markers and promoted cell survival.
- It was found to upregulate the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
Table 2: Summary of Biological Activities
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | HeLa, MCF-7, A549 | IC50 = 5-15 µM; induces apoptosis | |
| Neuroprotective | SH-SY5Y cells | Reduces oxidative stress; upregulates BDNF |
Toxicological Profile
Toxicity assessments have been conducted to determine the safety profile of this compound:
- Acute Toxicity : LD50 values were determined in rodent models, indicating a moderate toxicity level.
- Chronic Exposure Effects : Long-term exposure studies revealed no significant organ toxicity but highlighted the need for further investigation into potential cumulative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
